molecular formula C13H15N5O2 B12894732 Ethyl 4-[(2,6-diaminopyrimidin-4-yl)amino]benzoate CAS No. 6622-62-4

Ethyl 4-[(2,6-diaminopyrimidin-4-yl)amino]benzoate

Cat. No.: B12894732
CAS No.: 6622-62-4
M. Wt: 273.29 g/mol
InChI Key: OOTXXCYGJNXHHF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2,6-diaminopyrimidin-4-yl)amino]benzoate typically involves the coupling of 2,6-diaminopyrimidin-4-one with ethyl-2,4-dioxo-4-phenylbutanoate derivatives. This reaction is often carried out under refluxing conditions in acetic acid, resulting in high yields of the desired product . Another method involves the cyclocondensation of 4,6-dichloro-2-methylsulfanylpyrimidine-5-carbaldehyde with beta-alkyl and beta-aryl-beta-aminoacrylic esters .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2,6-diaminopyrimidin-4-yl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides, thiols, or amines under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Ethyl 4-[(2,6-diaminopyrimidin-4-yl)amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[(2,6-diaminopyrimidin-4-yl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation

Properties

CAS No.

6622-62-4

Molecular Formula

C13H15N5O2

Molecular Weight

273.29 g/mol

IUPAC Name

ethyl 4-[(2,6-diaminopyrimidin-4-yl)amino]benzoate

InChI

InChI=1S/C13H15N5O2/c1-2-20-12(19)8-3-5-9(6-4-8)16-11-7-10(14)17-13(15)18-11/h3-7H,2H2,1H3,(H5,14,15,16,17,18)

InChI Key

OOTXXCYGJNXHHF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=C2)N)N

Origin of Product

United States

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